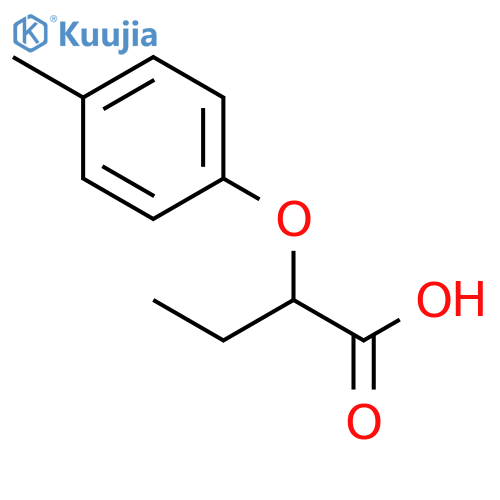Cas no 143094-64-8 (2-(4-methylphenoxy)butanoic acid)
2-(4-メチルフェノキシ)酪酸は、有機合成化学において重要な中間体として利用されるフェノキシカルボン酸系化合物です。分子構造中のフェノキシ基とカルボキシル基が反応性に富み、農薬や医薬品の原料としての応用可能性を有しています。特に、4位のメチル置換により脂溶性が調整され、生体膜透過性の最適化が期待できる点が特徴です。本化合物は高い純度で合成可能であり、誘導体化反応における出発物質としての信頼性が評価されています。また、結晶性に優れ、保管安定性にもすぐれた物性を示します。

143094-64-8 structure
商品名:2-(4-methylphenoxy)butanoic acid
CAS番号:143094-64-8
MF:C11H14O3
メガワット:194.227063655853
MDL:MFCD03422244
CID:1067982
PubChem ID:3429311
2-(4-methylphenoxy)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-p-Tolyloxy-butyric acid
- 2-p-Tolyloxy-buttersaeure
- AC1MP468
- ACMC-1C703
- ARONIS009701
- Butanoic acid, 2-(4-methylphenoxy)-
- SBB009321
- SureCN1171344
- 2-(p-Tolyloxy)butanoic acid
- BBL014317
- VS-04266
- AKOS016342187
- STK347605
- 2-(4-methylphenoxy)butanoic acid
- MFCD03422244
- DTXSID60392392
- SCHEMBL1171344
- CS-0215214
- AKOS000103684
- 143094-64-8
- EN300-228626
- ALBB-000858
-
- MDL: MFCD03422244
- インチ: InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
- InChIKey: NDJKTFBUSVQYJD-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)O)OC1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 194.09432
- どういたいしつりょう: 194.094
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.114
- ふってん: 317°C at 760 mmHg
- フラッシュポイント: 120.9°C
- 屈折率: 1.522
- PSA: 46.53
2-(4-methylphenoxy)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-228626-5.0g |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 95% | 5.0g |
$491.0 | 2024-06-20 | |
| TRC | M355338-50mg |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 50mg |
$ 135.00 | 2022-06-03 | ||
| Chemenu | CM113063-5g |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 95% | 5g |
$420 | 2023-02-18 | |
| 1PlusChem | 1P007ZLG-50mg |
Butanoic acid, 2-(4-methylphenoxy)- |
143094-64-8 | 95% | 50mg |
$119.00 | 2025-02-22 | |
| Enamine | EN300-228626-0.1g |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-228626-1.0g |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 95% | 1.0g |
$213.0 | 2024-06-20 | |
| TRC | M355338-10mg |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 10mg |
$ 65.00 | 2022-06-03 | ||
| Chemenu | CM113063-10g |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 95% | 10g |
$720 | 2023-02-18 | |
| Fluorochem | 059930-5g |
2-p-Tolyloxy-butyric acid |
143094-64-8 | 95% | 5g |
£391.00 | 2022-03-01 | |
| Enamine | EN300-228626-0.25g |
2-(4-methylphenoxy)butanoic acid |
143094-64-8 | 95% | 0.25g |
$105.0 | 2024-06-20 |
2-(4-methylphenoxy)butanoic acid 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
143094-64-8 (2-(4-methylphenoxy)butanoic acid) 関連製品
- 13794-14-4(2-Phenoxybutanoic acid)
- 161790-50-7(2-(2-Methylphenoxy)butanoic Acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
